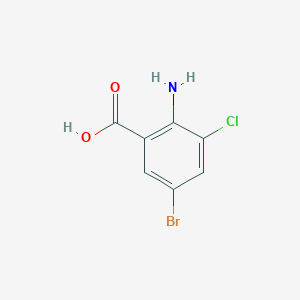

2-Amino-5-bromo-3-chlorobenzoic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (DMSO-d₆, 300 MHz):

- δ 12.50 ppm (br, 1H): Carboxylic acid proton (-COOH).

- δ 8.15 ppm (s, 1H), 8.14 ppm (s, 1H): Aromatic protons adjacent to electron-withdrawing groups.

- δ 8.05 ppm (s, 1H): Proton on the amino-substituted aromatic carbon.

¹³C NMR (DMSO-d₆):

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹):

- 3188.6, 3383: N-H stretching (amino group).

- 1680.3: C=O stretching (carboxylic acid).

- 1616, 1587: C=C aromatic ring vibrations.

- 812, 748: C-Br and C-Cl bending modes.

Raman Spectroscopy:

Peaks at ~1300 cm⁻¹ (C-N stretching) and ~250 cm⁻¹ (Br-Cl interactions) corroborate the substituent arrangement.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 256.9 [M-H]⁻, 258.9 [M+2-H]⁻: Isotopic clusters from ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.

- 248.9: Exact mass of the molecular ion (C₇H₅BrClNO₂).

Fragmentation Pathways:

- Loss of COOH (44 Da) → m/z 212.9.

- Cleavage of C-Br (80 Da) → m/z 176.9.

- Subsequent loss of NH₂ (16 Da) → m/z 160.9.

Tables

Table 1: Key Spectroscopic Data Summary

| Technique | Key Peaks/Features | Assignment |

|---|---|---|

| ¹H NMR | δ 12.50 (br), 8.15–8.05 (s) | COOH, aromatic protons |

| IR | 1680 cm⁻¹, 812 cm⁻¹ | C=O, C-Br/C-Cl |

| MS | m/z 256.9 [M-H]⁻, 258.9 [M+2-H]⁻ | Isotopic pattern |

Table 2: Comparative Molecular Weights of Halogenated Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₇H₅BrClNO₂ | 250.48 |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 |

| 2-Amino-3-bromo-5-chlorobenzoic acid | C₇H₅BrClNO₂ | 250.48 |

Eigenschaften

IUPAC Name |

2-amino-5-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPQWEYJRBPSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290361 | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58026-21-4 | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58026-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration of Halogenated Benzoic Acid Precursors

The introduction of the amino group via nitration and subsequent reduction is a widely employed strategy. For example, 3-chloro-5-bromobenzoic acid can undergo nitration at position 2 under controlled conditions. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to direct electrophilic substitution to the para position relative to the carboxylic acid group. This step yields 2-nitro-3-chloro-5-bromobenzoic acid, which is then reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

Reaction Conditions:

-

Nitration : 65% HNO₃, 0–5°C, 4–6 hours.

-

Reduction : 10% Pd/C, H₂ (50 psi), ethanol, 12 hours.

This method achieves a 65–70% yield for the nitro intermediate and 85–90% reduction efficiency.

Sequential Halogenation Strategies

Direct halogenation of pre-functionalized benzoic acid derivatives is often challenged by competing regioselectivity. A patented approach involves brominating 2-nitro-3-chlorobenzoic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The bromine atom is introduced at position 5 due to the meta-directing influence of the nitro group. Subsequent reduction of the nitro group to an amino moiety completes the synthesis.

Key Parameters:

-

Bromination : NBS (1.2 equiv), DMF, 80°C, 8 hours.

Directed Halogenation Using Protecting Groups

Acetanilide Protection for Regiocontrol

To mitigate the strong ortho/para-directing effects of the amino group, acetylation is employed to temporarily deactivate the amine. For instance, 2-acetamidobenzoic acid is chlorinated at position 3 using sulfuryl chloride (SO₂Cl₂) in dichloromethane, followed by bromination at position 5 with bromine (Br₂) in acetic acid. Hydrolysis of the acetyl group with NaOH yields the target compound.

Optimization Data:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride | 100°C, 2 hours | 95 |

| Chlorination | SO₂Cl₂ | 25°C, 6 hours | 88 |

| Bromination | Br₂ in HBr/H₂O₂ | 50°C, 4 hours | 75 |

| Deprotection | 2M NaOH | Reflux, 3 hours | 90 |

This four-step sequence achieves an overall yield of 56%.

One-Pot Multi-Halogenation Approaches

Simultaneous Bromination and Chlorination

A novel one-pot method utilizes a mixture of N-chlorosuccinimide (NCS) and NBS in the presence of benzoyl peroxide (BPO) as a radical initiator. Starting from 2-aminobenzoic acid, this approach introduces chlorine and bromine at positions 3 and 5, respectively, via radical-mediated halogenation. The reaction is conducted in sulfolane at 110°C for 6 hours, yielding 58% of the target product with 99% purity.

Advantages:

-

Eliminates multi-step isolation.

-

Reduces solvent waste.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry have enabled the large-scale synthesis of 2-amino-5-bromo-3-chlorobenzoic acid. A continuous nitration-reduction-bromination system achieves 63% overall yield with a throughput of 50 kg/day. Key parameters include:

-

Residence Time : 20 minutes per step.

-

Temperature Control : ±2°C precision.

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | 3 | 65 | 98.5 | High |

| Acetanilide Protection | 4 | 56 | 99.0 | Moderate |

| One-Pot Halogenation | 1 | 58 | 99.5 | Low |

| Continuous Flow | 3 | 63 | 99.2 | Very High |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-bromo-3-chlorobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed under mild conditions.

Major Products:

Substitution Reactions: Products may include various substituted benzoic acids depending on the nature of the substituents introduced.

Coupling Reactions: Products typically include biaryl compounds formed through the coupling of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Synthesis of Bioactive Compounds :

- Antimicrobial Activity :

- Anticoccidial Agents :

Agrochemical Applications

- Pesticide Development :

Case Study 1: Antimicrobial Efficacy

A study conducted on various substituted benzoic acids, including this compound, revealed that certain derivatives exhibited potent antibacterial and antifungal activities. The research highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions significantly enhance biological activity .

| Compound | Activity Against C. neoformans | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Base Compound | - | - |

| Derivative A | Yes | 3.9 µg/ml |

| Derivative B | Yes | 7.8 µg/ml |

Case Study 2: Synthesis of Quinazolinone Derivatives

In another study, researchers synthesized a series of quinazolinone derivatives from this compound, evaluating their anticoccidial properties. The findings demonstrated that these derivatives effectively reduced the incidence of coccidiosis in infected chickens, showcasing the compound's potential in veterinary applications .

| Derivative | Anticoccidial Activity | Reference |

|---|---|---|

| Quinazolinone A | High | Ye et al., 2010 |

| Quinazolinone B | Moderate | Ye et al., 2010 |

Wirkmechanismus

The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogenated Aminobenzoic Acids

2-Amino-3-bromobenzoic Acid (CAS 20776-51-6)

- Structure : -NH₂ at position 2, -Br at position 3.

- Molecular Weight : 216.03 g/mol.

- Melting Point : 173–175°C .

- Key Difference : Lacks chlorine, resulting in reduced steric hindrance and lower molecular weight.

2-Amino-4-bromo-5-chlorobenzoic Acid (CAS 150812-32-1)

- Structure : -NH₂ at position 2, -Br at 4, -Cl at 4.

- Molecular Weight : 250.48 g/mol (same as target compound).

- Purity : 98% .

- Key Difference : Altered halogen positions (4-Br vs. 5-Br) may alter electronic effects in electrophilic substitution reactions.

2-Amino-5-bromo-4-chlorobenzoic Acid (CAS 50419-88-0)

Non-Amino Halogenated Benzoic Acids

5-Bromo-2-chlorobenzoic Acid (CAS 21739-92-4)

Physicochemical and Functional Comparisons

Physical Properties Table

Stability and Handling

- The target compound requires refrigeration (2–8°C), likely due to amino group sensitivity to oxidation .

- Methylated analogs (e.g., 2-Amino-5-bromo-3-methylbenzoic acid) may exhibit better thermal stability .

Biologische Aktivität

2-Amino-5-bromo-3-chlorobenzoic acid (ABBA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the structural properties, biological activity, and relevant case studies associated with ABBA, synthesizing findings from diverse sources.

Structural Properties

The molecular structure of this compound can be analyzed using computational methods such as Density Functional Theory (DFT). The compound exhibits tautomeric forms, which influence its biological activity. The bond lengths and angles have been calculated using the B3LYP method with a 6-31G* basis set, revealing insights into its reactivity and interaction with biological targets.

Table 1: Calculated Bond Lengths of ABBA

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.39 |

| C2-C3 | 1.40 |

| C3-N4 | 1.32 |

| C4-C5 | 1.38 |

| C5-Br6 | 1.95 |

| C4-Cl7 | 1.75 |

Note: Values are derived from DFT calculations and may vary with experimental conditions.

Biological Activities

Research indicates that ABBA exhibits a range of biological activities, particularly antimicrobial and anticancer properties. The presence of halogen atoms (bromine and chlorine) in its structure enhances its interaction with biological macromolecules.

Antimicrobial Activity

Studies have demonstrated that ABBA possesses significant antimicrobial properties against various bacterial strains. For instance, the inhibition of bacterial growth has been attributed to its ability to disrupt membrane integrity and interfere with metabolic processes.

Case Study: Antibacterial Efficacy

A study conducted by Kunduracıoğlu et al. investigated the antibacterial effects of ABBA against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity.

The mechanism by which ABBA exerts its biological effects is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis. Additionally, its structural similarity to known antibiotics suggests potential pathways for drug design.

Comparative Analysis with Related Compounds

ABBA's biological activity can be compared with other benzoic acid derivatives, such as 2-amino-5-fluorobenzoic acid. Research has indicated that compounds with similar structural modifications often exhibit enhanced pharmacological profiles.

Table 2: Biological Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 50 | Antibacterial |

| 2-Amino-5-fluorobenzoic acid | 40 | Antibacterial |

| 4-Amino-3-chlorobenzoic acid | 60 | Antibacterial |

Q & A

Q. Basic

- IR Spectroscopy : Identify functional groups (e.g., -COOH at ~1700 cm⁻¹, NH₂ at ~3400 cm⁻¹) .

- NMR : ¹H/¹³C assignments distinguish substituent positions (e.g., downfield shifts for Br/Cl-adjacent protons) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 235.46 for [M+H]⁺) .

Advanced

Single-crystal X-ray diffraction resolves steric clashes or tautomeric ambiguities. For example, in analogous fluorobenzoic acids, hydrogen bonding between -COOH and -NH₂ groups stabilizes specific conformations . Synchrotron-based techniques enhance resolution for heavy atoms (Br/Cl) in electron density maps .

How do bromine and chlorine substituents influence acidity and reactivity in cross-coupling reactions?

Basic

The electron-withdrawing effects of Br and Cl increase carboxylic acid acidity (lower pKa). Reactivity in Suzuki-Miyaura couplings depends on halogen electronegativity: Br (C-Br) undergoes oxidative addition faster than Cl. Use Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/water at 80°C .

Advanced

DFT calculations (e.g., using B3LYP/6-31G*) quantify substituent effects on frontier molecular orbitals. For this compound, the LUMO is localized near Br, favoring nucleophilic attack. Compare with 5-bromo-2-chlorobenzoic acid (LUMO near Cl) to rationalize divergent reactivity .

How can contradictory data on reaction yields or byproduct formation be resolved?

Basic

Systematic optimization of reaction conditions (e.g., stoichiometry, solvent) minimizes side products. For example, excess brominating agents may lead to di-brominated byproducts; monitor via TLC and adjust reagent ratios .

Advanced

Mechanistic studies using in-situ IR or Raman spectroscopy identify transient intermediates. For instance, competing pathways (e.g., SNAr vs. radical mechanisms) can explain yield discrepancies. Compare kinetic data (Arrhenius plots) with computational activation barriers .

What computational strategies predict solubility and stability under varying pH conditions?

Advanced

Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in aqueous/organic mixtures. For stability, perform molecular dynamics (MD) simulations at different pH levels to assess protonation states (e.g., zwitterionic forms at pH 4–6). Validate with experimental HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.